molecular formula C16H26ClNO3 B4408820 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride

4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride

Cat. No. B4408820
M. Wt: 315.83 g/mol
InChI Key: SZKHQFVRTLTHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride, also known as Buphenine, is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been used in scientific research for its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride is not well understood. However, it is thought to work by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, this compound may increase cardiac output and decrease peripheral resistance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase cardiac output and decrease peripheral resistance, leading to a decrease in blood pressure. It has also been shown to increase oxygen uptake in the body, which may be beneficial in the treatment of respiratory conditions such as asthma.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments is its potential pharmacological properties. It has been shown to have effects on cardiovascular function and may be useful in the treatment of respiratory conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.

Future Directions

There are several potential future directions for the use of 4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride in scientific research. One area of interest is its potential use in the treatment of asthma. This compound has been shown to have bronchodilator effects, which may be beneficial in the treatment of this condition. Another area of interest is its potential use in the treatment of cardiovascular disease. This compound has been shown to have effects on cardiac output and peripheral resistance, which may be useful in the treatment of conditions such as hypertension and heart failure.
Conclusion
In conclusion, this compound, also known as this compound, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. It has been studied for its effects on cardiovascular function and its potential use as a bronchodilator in the treatment of asthma. While there are advantages to using this compound in lab experiments, it is important to use caution due to its potential toxicity. There are several potential future directions for the use of this compound in scientific research, including its potential use in the treatment of asthma and cardiovascular disease.

Scientific Research Applications

4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride has been used in scientific research for its potential pharmacological properties. It has been studied for its effects on cardiovascular function, including its ability to increase cardiac output and decrease peripheral resistance. It has also been studied for its potential use as a bronchodilator in the treatment of asthma.

properties

IUPAC Name

4-[2-(4-butan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-3-14(2)20-16-6-4-15(5-7-16)19-13-10-17-8-11-18-12-9-17;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKHQFVRTLTHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)OCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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